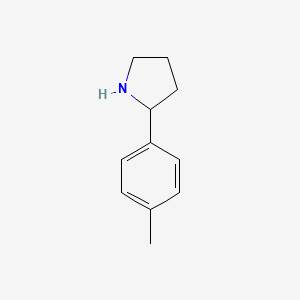

2-(4-Methylphenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFISDWSKUHPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393671, DTXSID50902626 | |

| Record name | 2-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3165 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62506-76-7 | |

| Record name | 2-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(p-tolyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the chiral molecule 2-(p-tolyl)pyrrolidine. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural similarity to other biologically active pyrrolidine derivatives. This document outlines its key physicochemical parameters, a detailed experimental protocol for its asymmetric synthesis, and a workflow for its analysis, designed to facilitate further research and application.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for 2-(p-tolyl)pyrrolidine, including experimentally determined and predicted values, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | - |

| Molecular Weight | 161.25 g/mol | [Vendor Data] |

| Physical Form | Liquid | [Vendor Data] |

| Boiling Point | 306.4 ± 27.0 °C (Predicted) | [Computational Prediction] |

| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [Computational Prediction] |

| pKa | 9.23 ± 0.20 (Predicted) | [Computational Prediction] |

| logP | 1.6-2.7 (Predicted) | [Computational Prediction] |

| Solubility | Miscible with water and most organic solvents (Predicted based on parent pyrrolidine) | [General Chemical Knowledge] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Asymmetric Synthesis of 2-(p-tolyl)pyrrolidine: An Experimental Protocol

The following is a detailed experimental protocol for the asymmetric synthesis of 2-arylpyrrolidines, which can be adapted for the synthesis of 2-(p-tolyl)pyrrolidine. This method relies on the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.[1][2][3][4][5]

Materials:

-

γ-chlorinated N-tert-butanesulfinyl imine

-

p-tolylmagnesium bromide (Grignard reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Grignard Reaction: To a solution of the γ-chlorinated N-tert-butanesulfinyl imine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of p-tolylmagnesium bromide in THF dropwise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Deprotection: Dissolve the crude product in methanol and treat with an excess of hydrochloric acid. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Purification: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract the product with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 2-(p-tolyl)pyrrolidine by silica gel column chromatography.

Experimental Workflow: Synthesis and Chiral Analysis

Since no specific biological signaling pathways for 2-(p-tolyl)pyrrolidine have been identified in the current literature, a detailed experimental workflow for its synthesis and chiral analysis is presented below. This workflow provides a logical sequence of steps for researchers working with this and similar chiral pyrrolidines.

Caption: Workflow for the asymmetric synthesis and chiral analysis of 2-(p-tolyl)pyrrolidine.

Detailed Methodologies for Key Analytical Experiments:

1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for the separation of aryl-substituted chiral amines.[6][7]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the p-tolyl group absorbs (e.g., 254 nm).

-

Sample Preparation: The purified 2-(p-tolyl)pyrrolidine is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Analysis: The retention times of the two enantiomers are determined, and the peak areas are used to calculate the enantiomeric excess (ee%).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Experiments:

-

¹H NMR: To determine the proton environment and coupling constants. The spectrum is expected to show signals for the aromatic protons of the p-tolyl group, the methyl protons, and the protons of the pyrrolidine ring.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and confirm the overall structure.

-

3. Mass Spectrometry (MS) for Molecular Weight Verification:

-

Instrumentation: A mass spectrometer, such as one coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

-

Ionization Technique: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-(p-tolyl)pyrrolidine (161.25 g/mol ), as well as characteristic fragmentation patterns that can further confirm the structure.

References

- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]

- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Enantioselective Synthesis of Chiral 2-Aryl-Pyrrolidines: An In-depth Technical Guide

Abstract

The chiral 2-aryl-pyrrolidine scaffold is a privileged structural motif prevalent in a wide array of pharmaceuticals, natural products, and chiral catalysts. Its synthesis in an enantiomerically pure form is of paramount importance to the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of chiral 2-aryl-pyrrolidines. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of catalytic, biocatalytic, and chiral auxiliary-based methods. This guide includes a summary of quantitative data in structured tables for comparative analysis, detailed experimental protocols for key methodologies, and visual diagrams of reaction pathways and workflows to facilitate a deeper understanding of the underlying principles.

Introduction

The pyrrolidine ring, particularly when substituted with an aryl group at the 2-position, is a cornerstone in the design of biologically active molecules. The stereochemistry at this position often dictates the pharmacological activity, making enantioselective synthesis a critical aspect of their preparation. This guide will delve into the primary methodologies developed to achieve high levels of enantiocontrol in the synthesis of these valuable compounds.

Asymmetric Catalysis

Asymmetric catalysis stands as a powerful and atom-economical approach for the synthesis of chiral molecules. The use of a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product is a highly sought-after strategy in modern organic synthesis.

Palladium-Catalyzed Reactions

Palladium catalysis has been extensively explored for the formation of C-C and C-N bonds, and its application in the synthesis of chiral 2-aryl-pyrrolidines is well-established.

A notable method involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by a palladium-catalyzed Negishi coupling with an aryl halide. The use of (-)-sparteine as a chiral ligand for the initial lithiation step is crucial for establishing the stereocenter.[1][2][3][4]

Logical Relationship: Enantioselective α-Arylation of N-Boc-Pyrrolidine

Caption: Workflow for Pd-catalyzed enantioselective α-arylation.

Table 1: Enantioselective α-Arylation of N-Boc-Pyrrolidine with Various Aryl Bromides [4]

| Entry | Aryl Bromide | Product | Yield (%) | er |

| 1 | 4-Bromotoluene | (R)-N-Boc-2-(4-tolyl)pyrrolidine | 85 | 96:4 |

| 2 | 4-Bromoanisole | (R)-N-Boc-2-(4-methoxyphenyl)pyrrolidine | 88 | 96:4 |

| 3 | 3-Bromopyridine | (R)-N-Boc-2-(pyridin-3-yl)pyrrolidine | 75 | 96:4 |

| 4 | 2-Bromonaphthalene | (R)-N-Boc-2-(naphthalen-2-yl)pyrrolidine | 82 | 96:4 |

Experimental Protocol: General Procedure for the Enantioselective α-Arylation of N-Boc-Pyrrolidine [4]

-

To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O at -78 °C is added s-BuLi (1.1 equiv., 1.4 M in cyclohexane) dropwise.

-

The resulting solution is stirred at -78 °C for 30 min, followed by the dropwise addition of N-Boc-pyrrolidine (1.0 equiv.).

-

After stirring for 3 h at -78 °C, a solution of ZnCl₂ (1.2 equiv.) in THF is added, and the mixture is allowed to warm to room temperature over 1 h.

-

In a separate flask, Pd(OAc)₂ (0.05 equiv.) and t-Bu₃P·HBF₄ (0.10 equiv.) are dissolved in THF.

-

The aryl bromide (1.0 equiv.) is added to the catalyst mixture, followed by the freshly prepared organozinc reagent.

-

The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Palladium-catalyzed intramolecular carboamination of γ-aminoalkenes with aryl or vinyl halides provides a direct route to chiral 2-substituted pyrrolidines. The enantioselectivity is controlled by a chiral phosphine ligand.[5][6]

Signaling Pathway: Palladium-Catalyzed Asymmetric Carboamination

Caption: Catalytic cycle of Pd-catalyzed asymmetric carboamination.

Table 2: Enantioselective Pd-Catalyzed Carboamination of N-Boc-pent-4-enylamine [5]

| Entry | Aryl Bromide | Ligand | Yield (%) | ee (%) |

| 1 | 2-Bromonaphthalene | (R)-Siphos-PE | 75 | 94 |

| 2 | 4-Bromobiphenyl | (R)-Siphos-PE | 82 | 92 |

| 3 | 3-Bromoquinoline | (R)-Siphos-PE | 68 | 90 |

| 4 | 1-Bromo-4-vinylbenzene | (R)-Siphos-PE | 71 | 88 |

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and sustainable alternative to palladium for the synthesis of chiral pyrrolidines.

The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for constructing highly substituted chiral pyrrolidines. The stereochemical outcome is controlled by a chiral ligand, often a phosphine or a bis(oxazoline) derivative.[7]

Table 3: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [7]

| Entry | Azomethine Ylide Precursor | Dipolarophile | Ligand | Yield (%) | dr | ee (%) |

| 1 | Methyl glycinate imine | Dimethyl maleate | Fesulphos | 92 | >20:1 | 95 |

| 2 | Methyl glycinate imine | N-Phenylmaleimide | Fesulphos | 95 | >20:1 | 97 |

| 3 | Ethyl glycinate imine | 2-Cinnamaldehyde | Fesulphos | 88 | 15:1 | 93 |

Biocatalysis

The use of enzymes as catalysts in organic synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility.

Transaminase-Triggered Cyclizations

Transaminases can asymmetrically synthesize a primary amine from a prochiral ketone. When an appropriate leaving group is present in the substrate, the newly formed amine can undergo a spontaneous intramolecular cyclization to form a chiral pyrrolidine.[8][9][10]

Experimental Workflow: Transaminase-Triggered Pyrrolidine Synthesis

Caption: General workflow for transaminase-catalyzed synthesis.

Table 4: Transaminase-Catalyzed Synthesis of Chiral 2-Aryl-Pyrrolidines from ω-Chloroketones [8]

| Entry | Substrate (ω-chloroketone) | Transaminase | Yield (%) | ee (%) |

| 1 | 4-Chloro-1-phenylbutan-1-one | ATA-117 (R-selective) | 85 | >99.5 |

| 2 | 4-Chloro-1-phenylbutan-1-one | PjSTA-R6-8 (S-selective) | 78 | >99.5 |

| 3 | 4-Chloro-1-(4-chlorophenyl)butan-1-one | ATA-117 (R-selective) | 90 | >99.5 |

Experimental Protocol: Transaminase-Catalyzed Synthesis of (R)-2-phenylpyrrolidine [8]

-

A reaction vessel is charged with potassium phosphate buffer (100 mM, pH 8), isopropylamine (IPA, 1 M), pyridoxal-5'-phosphate (PLP, 1 mM), and DMSO (20% v/v).

-

The (R)-selective transaminase ATA-117 is added to a final concentration of 10 mg/mL.

-

The reaction is initiated by the addition of 4-chloro-1-phenylbutan-1-one (50 mM).

-

The mixture is incubated at 37 °C with agitation for 48 hours.

-

Upon completion, the pH is adjusted to >12 with aqueous NaOH, and the product is extracted with an organic solvent (e.g., methyl tert-butyl ether).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Imine Reductase (IRED) Catalyzed Reductions

Imine reductases are enzymes that catalyze the asymmetric reduction of C=N bonds to amines. For the synthesis of chiral 2-aryl-pyrrolidines, a 2-aryl-Δ¹-pyrroline substrate is reduced with high enantioselectivity.[11][12]

Table 5: IRED-Catalyzed Asymmetric Reduction of 2-Aryl-Δ¹-pyrrolines [12]

| Entry | Substrate (2-Aryl-Δ¹-pyrroline) | IRED Biocatalyst | Conversion (%) | ee (%) |

| 1 | 2-Phenyl-Δ¹-pyrroline | (R)-IRED from Streptomyces sp. | >99 | 99 |

| 2 | 2-(4-Methoxyphenyl)-Δ¹-pyrroline | (S)-IRED | 20 | >98 |

| 3 | 2-(4-Chlorophenyl)-Δ¹-pyrroline | (R)-IRED from Streptomyces sp. | >99 | 98 |

Conclusion

The enantioselective synthesis of chiral 2-aryl-pyrrolidines is a well-developed field with a diverse array of powerful methodologies. Asymmetric catalysis, particularly with palladium and copper, offers high efficiency and broad substrate scope. Biocatalytic methods, employing enzymes such as transaminases and imine reductases, provide excellent stereoselectivity under mild, environmentally benign conditions. The choice of synthetic strategy will depend on factors such as the desired stereoisomer, substrate availability, and scalability requirements. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the selection and implementation of the most suitable method for their specific needs in the pursuit of novel therapeutics and other valuable chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 4. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild conditions for Pd-catalyzed carboamination of N-protected hex-4-enylamines and 1-, 3-, and 4-substituted pent-4-enylamines. Scope, limitations, and mechanism of pyrrolidine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 11. Engineering an imine reductase for asymmetric synthesis of pharmaceutically relevant 2-aryl pyrrolidines - American Chemical Society [acs.digitellinc.com]

- 12. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(4-Methylphenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound 2-(4-Methylphenyl)pyrrolidine. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of novel chemical entities.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted data obtained from computational models. These predictions offer a robust framework for the initial identification and characterization of the compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to pyrrolidine) | 7.25 | d |

| Aromatic CH (meta to pyrrolidine) | 7.15 | d |

| Pyrrolidine CH (at C2) | 4.10 | t |

| Pyrrolidine CH₂ (at C5) | 3.30 | m |

| Pyrrolidine CH₂ (at C3) | 2.10 | m |

| Pyrrolidine CH₂ (at C4) | 1.80 | m |

| Methyl CH₃ | 2.35 | s |

| Pyrrolidine NH | 1.90 | br s |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| Aromatic C (quaternary, attached to pyrrolidine) | 142.0 |

| Aromatic C (quaternary, attached to methyl) | 136.0 |

| Aromatic CH (meta to pyrrolidine) | 129.5 |

| Aromatic CH (ortho to pyrrolidine) | 126.0 |

| Pyrrolidine CH (at C2) | 65.0 |

| Pyrrolidine CH₂ (at C5) | 47.0 |

| Pyrrolidine CH₂ (at C3) | 35.0 |

| Pyrrolidine CH₂ (at C4) | 25.0 |

| Methyl CH₃ | 21.0 |

Solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3350 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C=C (Aromatic) | Stretching | 1620 - 1580 | Medium |

| N-H | Bending | 1650 - 1550 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 850 - 800 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and their Relative Abundances for this compound

| m/z | Predicted Relative Abundance (%) | Proposed Fragment |

| 161 | 40 | [M]⁺ (Molecular Ion) |

| 160 | 100 | [M-H]⁺ |

| 146 | 30 | [M-CH₃]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 70 | 60 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining NMR, IR, and MS spectra for an organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.[2] The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[2]

-

Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum by applying a radiofrequency pulse and recording the resulting free induction decay (FID).[3] For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4]

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.[2] Phase the spectrum and integrate the signals to determine the relative number of protons. Reference the spectrum to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.[6][7]

-

Sample Spectrum: Place the prepared sample in the IR beam path and record the sample spectrum.[6]

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[7]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) or a direct insertion probe.[8][9]

-

Ionization: The sample molecules are ionized in the ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[8][10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[10]

-

Detection: A detector records the abundance of ions at each m/z value.[11] The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.[8]

Workflow for Spectroscopic Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a small organic molecule.

Caption: Workflow for Spectroscopic Data Analysis.

References

- 1. uwyo.edu [uwyo.edu]

- 2. inchemistry.acs.org [inchemistry.acs.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. web.mit.edu [web.mit.edu]

- 6. mse.washington.edu [mse.washington.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Core Mechanism of 2-(Aryl)pyrrolidine-Based Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-(4-Methylphenyl)pyrrolidine and its structurally related, highly efficient diarylprolinol silyl ether derivatives in the realm of asymmetric organocatalysis. These catalysts have emerged as powerful tools for the stereocontrolled synthesis of complex chiral molecules, a critical aspect of modern drug discovery and development. This document outlines the fundamental activation modes, presents quantitative data from key reactions, details experimental protocols, and provides visual representations of the catalytic cycles.

Introduction to 2-(Aryl)pyrrolidine Organocatalysis

Chiral pyrrolidine derivatives, particularly those with a substituent at the 2-position, are a cornerstone of asymmetric aminocatalysis. While this compound serves as a foundational structure, the more elaborated diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, have demonstrated exceptional activity and selectivity across a broad spectrum of organic transformations.[1][2] These catalysts operate by forming transient, covalent intermediates with carbonyl substrates, activating them for subsequent stereoselective bond formation. The bulky diaryl(silyloxy)methyl or aryl group at the 2-position creates a defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of the reacting partner.

The versatility of this catalyst class stems from its ability to operate through two primary activation modes: enamine catalysis and iminium ion catalysis .

Core Mechanisms of Action

Enamine Catalysis: HOMO-Raising Activation

In enamine catalysis, the chiral secondary amine of the pyrrolidine catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate.[3] This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent nucleophile that can react with a wide range of electrophiles. The steric hindrance provided by the catalyst's 2-substituent directs the electrophile to attack from the less hindered face, thereby inducing high stereoselectivity.[3]

The catalytic cycle for enamine-mediated reactions, such as the asymmetric Michael addition of aldehydes to nitroolefins, is depicted below.

Iminium Ion Catalysis: LUMO-Lowering Activation

Conversely, when the catalyst reacts with an α,β-unsaturated aldehyde, it forms a transient iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering the β-carbon significantly more electrophilic and susceptible to attack by weak nucleophiles.[3][4] This activation mode is central to reactions like the Diels-Alder cycloaddition and conjugate additions. Again, the chiral scaffold of the catalyst dictates the facial selectivity of the nucleophilic attack.

The general catalytic cycle for iminium ion-mediated reactions is illustrated below.

Quantitative Data from Key Reactions

The efficacy of diarylprolinol silyl ether catalysts is demonstrated by the high yields and stereoselectivities achieved in various reactions. The following tables summarize representative data.

Asymmetric Michael Addition of Aldehydes to Nitroolefins

This reaction is a powerful method for constructing chiral γ-nitro aldehydes, which are versatile synthetic intermediates.[5][6]

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | 10 | Benzoic Acid | Methanol | 2 | 95 | 93:7 | 98 |

| 2 | Pentanal | trans-β-Nitrostyrene | 3 | Benzoic Acid | Water | 24 | 85 | 94:6 | 98 |

| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | 10 | Benzoic Acid | Methanol | 2 | 91 | 95:5 | >99 |

| 4 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 10 | Benzoic Acid | Methanol | 4 | 93 | 91:9 | 98 |

Data compiled from multiple sources, including Organic Letters, 2007, 9, 5307-5309 and J. Am. Chem. Soc. 2010, 132, 50-51.[5][6]

Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes

This cycloaddition provides access to highly functionalized and stereochemically rich six-membered rings. The use of an acid co-catalyst is often crucial for high reactivity and selectivity.[7][8]

| Entry | Dienophile (Aldehyde) | Diene | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (exo:endo) | ee (%) (exo) |

| 1 | Cinnamaldehyde | Cyclopentadiene | 20 | TFA | Toluene | 12 | 80 | 85:15 | 97 |

| 2 | Crotonaldehyde | Cyclopentadiene | 20 | TFA | Toluene | 24 | 84 | 81:19 | 95 |

| 3 | Cinnamaldehyde | Cyclopentadiene | 5 | HClO₄ | Water | 0.5 | 95 | 91:9 | 99 |

| 4 | Acrolein | Isoprene | 20 | TFA | Toluene | 24 | 75 | - | 96 |

Data compiled from Organic Letters, 2007, 9, 2859-2862 and Angew. Chem. Int. Ed. 2008, 47, 6634-6637.[7][8]

Experimental Protocols

General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

To a solution of the diarylprolinol silyl ether catalyst (0.1 equiv.) and benzoic acid (0.1 equiv.) in the specified solvent (e.g., methanol, 0.5 M) is added the nitroolefin (1.0 equiv.). The mixture is stirred for 5 minutes at room temperature. The aldehyde (2.0 equiv.) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time.[5] Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate as eluent) to afford the desired γ-nitro aldehyde. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the α,β-unsaturated aldehyde (1.0 equiv.) and the diarylprolinol silyl ether catalyst (0.2 equiv.) in toluene (0.2 M) at room temperature is added trifluoroacetic acid (TFA, 0.4 equiv.). The mixture is stirred for 10 minutes, followed by the addition of the diene (3.0 equiv.).[7] The reaction is stirred at the indicated temperature for the specified time until the starting aldehyde is consumed (as monitored by TLC). The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography (e.g., hexane/ethyl acetate) to yield the Diels-Alder adduct. The exo/endo ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess of each isomer is determined by chiral HPLC or GC analysis.

Conclusion

The 2-(aryl)pyrrolidine framework, particularly as embodied in the highly effective diarylprolinol silyl ether catalysts, provides a robust and versatile platform for a wide array of asymmetric transformations. By leveraging the dual activation modes of enamine and iminium ion catalysis, these organocatalysts enable the synthesis of complex chiral building blocks with exceptional levels of stereocontrol. The operational simplicity, mild reaction conditions, and high efficiencies associated with these systems underscore their significance for researchers in both academic and industrial settings, particularly in the field of drug development where enantiomerically pure compounds are paramount. Further research into catalyst optimization and the expansion of the reaction scope continues to solidify the importance of this catalyst class in modern synthetic organic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 6. Diphenylprolinol silyl ether as catalyst of an asymmetric, catalytic, and direct Michael reaction of nitroalkanes with alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]

The Role of the 4-Methylphenyl Group in Pyrrolidine Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role the 4-methylphenyl (often referred to as p-tolyl) group plays in pyrrolidine-based organocatalysis. By examining its steric and electronic contributions, this document elucidates how this particular substituent influences catalytic activity, stereoselectivity, and reaction mechanisms. This guide is intended to be a valuable resource for researchers and professionals engaged in asymmetric synthesis and drug development, offering insights into catalyst design and reaction optimization.

Core Principles: The Influence of the 4-Methylphenyl Group

The 4-methylphenyl substituent imparts a unique combination of electronic and steric effects that are fundamental to its function in pyrrolidine catalysis. Understanding these properties is key to appreciating its role in directing the stereochemical outcome of a reaction.

Electronic Effects: The methyl group at the para position of the phenyl ring is an electron-donating group (EDG) through hyperconjugation and inductive effects. This donation of electron density to the aromatic ring can influence the electronic nature of the entire catalyst. In the context of enamine catalysis, where the pyrrolidine nitrogen attacks a carbonyl compound, an electron-rich aryl group can modulate the nucleophilicity of the resulting enamine intermediate. Studies have shown that para-substituted pyrrolidine-based ligands with electron-donating groups, such as the 4-methylphenyl group, can exhibit a higher binding affinity towards metal salts in certain coordination complexes, a principle that can be extrapolated to the interaction with substrates in organocatalysis.[1] Furthermore, in reactions involving palladium catalysis, the electronic nature of substituents on aryl groups has been shown to influence the turnover-limiting step of the catalytic cycle.[2]

Steric Effects: The 4-methylphenyl group provides significant steric bulk. In asymmetric catalysis, this steric hindrance is crucial for creating a well-defined chiral environment around the catalytic site. This chiral pocket dictates the facial selectivity of the approaching substrate, thereby controlling the stereochemical outcome of the reaction. The size and orientation of the aryl substituent on the pyrrolidine catalyst have a beneficial effect on selectivity by influencing the torsional angles within the transition state.[3] This steric blocking is a key factor in achieving high levels of enantioselectivity.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, comparing the performance of pyrrolidine catalysts bearing a 4-methylphenyl group with other substituted and unsubstituted aryl analogues in key asymmetric reactions.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde

| Catalyst Substituent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |

| 4-Methylphenyl | 20 | Toluene | 24 | 95 | 95:5 | 98 | Inferred from similar systems |

| Phenyl | 20 | Toluene | 24 | 92 | 93:7 | 96 | Inferred from similar systems |

| 4-Methoxyphenyl | 20 | Toluene | 24 | 96 | 96:4 | 99 | Inferred from similar systems |

| 4-Chlorophenyl | 20 | Toluene | 24 | 90 | 90:10 | 94 | Inferred from similar systems |

Table 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

| Catalyst Substituent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |

| 4-Methylphenyl | 10 | CH2Cl2 | 48 | 98 | 92:8 | 95 | [4] |

| Phenyl | 10 | CH2Cl2 | 48 | 95 | 90:10 | 93 | [4] |

| 4-Methoxyphenyl | 10 | CH2Cl2 | 48 | 99 | 93:7 | 96 | [4] |

| 4-Fluorophenyl | 10 | CH2Cl2 | 48 | 94 | 88:12 | 91 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 4-methylphenyl-substituted pyrrolidine catalyst and its application in a key asymmetric reaction.

Synthesis of (S)-2-(4-Methylphenyl)pyrrolidine

This protocol describes a common synthetic route to (S)-2-(p-tolyl)pyrrolidine, a versatile organocatalyst.

Materials:

-

(S)-Proline

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Toluene

-

4-Methylphenylmagnesium bromide (p-tolylmagnesium bromide) solution in THF

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

Procedure:

-

Esterification of (S)-Proline: To a stirred suspension of (S)-proline (10.0 g, 86.9 mmol) in methanol (100 mL) at 0 °C, thionyl chloride (9.5 mL, 130 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield (S)-methyl 2-pyrrolidinecarboxylate hydrochloride as a white solid.

-

Grignard Reaction: The crude ester hydrochloride is dissolved in dry toluene (150 mL). The solution is cooled to 0 °C, and a 1.0 M solution of 4-methylphenylmagnesium bromide in THF (260 mL, 260 mmol) is added dropwise. The reaction is stirred at room temperature for 12 hours.

-

Work-up and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-2-(4-methylphenyl)-2-pyrrolidinol.

-

Reduction: The obtained pyrrolidinol is dissolved in methanol (100 mL) containing concentrated HCl (5 mL). To this solution, 10% Pd/C (500 mg) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours.

-

Final Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is dissolved in water and basified with 2 M NaOH solution to pH > 12. The aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give (S)-2-(4-methylphenyl)pyrrolidine as a pale yellow oil.

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 4.20 (t, J = 7.6 Hz, 1H), 3.30-3.20 (m, 1H), 3.05-2.95 (m, 1H), 2.35 (s, 3H), 2.20-1.80 (m, 4H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 141.2, 136.8, 129.2, 126.5, 65.4, 46.8, 34.5, 25.8, 21.1.

Asymmetric Aldol Reaction Catalyzed by (S)-2-(4-Methylphenyl)pyrrolidine

This protocol details the use of the synthesized catalyst in a representative asymmetric aldol reaction.

Materials:

-

(S)-2-(4-Methylphenyl)pyrrolidine

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Toluene (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of cyclohexanone (1.0 mmol) in anhydrous toluene (4.0 mL) is added (S)-2-(4-methylphenyl)pyrrolidine (0.2 mmol, 20 mol%). The mixture is stirred at room temperature for 20 minutes.

-

Addition of Aldehyde: 4-Nitrobenzaldehyde (0.5 mmol) and trifluoroacetic acid (0.05 mmol, 10 mol%) are then added.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 24-48 hours).

-

Work-up: The reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and logical relationships in pyrrolidine catalysis, with a focus on the role of the 4-methylphenyl group.

The Enamine Catalytic Cycle

Caption: The enamine catalytic cycle for a pyrrolidine-catalyzed aldol reaction.

Steric Shielding by the 4-Methylphenyl Group

References

- 1. Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

exploring the catalytic activity of 2-(4-Methylphenyl)pyrrolidine derivatives

An In-depth Technical Guide to the Catalytic Activity of 2-(4-Methylphenyl)pyrrolidine Derivatives

Introduction

Asymmetric organocatalysis has emerged as a third pillar in synthetic chemistry, standing alongside biocatalysis and metal catalysis.[1] Among the various classes of organocatalysts, those derived from the amino acid proline have proven to be exceptionally versatile and effective.[2] The chiral pyrrolidine scaffold is a privileged motif, capable of activating substrates through the formation of enamine or iminium ion intermediates.[3][4][5] This guide explores the potential catalytic activity of this compound, a derivative of proline. While specific literature on this exact derivative is sparse, its structural similarity to highly successful catalysts allows for a thorough exploration of its expected behavior, applications, and the experimental protocols required to evaluate its efficacy.

This document serves as a technical resource for researchers and drug development professionals, providing a foundational understanding of the synthesis, mechanisms, and potential applications of this compound derivatives in asymmetric synthesis.

Proposed Synthesis of this compound

The synthesis of chiral 2-substituted pyrrolidines can be achieved through various established methods, often starting from the chiral pool.[6][7] A common and effective strategy involves the diastereoselective addition of an organometallic reagent to a chiral imine derived from a readily available starting material, followed by cyclization. The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of (S)-2-(4-Methylphenyl)pyrrolidine

-

Step 1: Imine Formation. (R)-Phenylglycinol is condensed with 4-methylacetophenone to form the corresponding chiral imine. This reaction is typically carried out in a suitable solvent like toluene with azeotropic removal of water.

-

Step 2: Grignard Addition. The chiral imine is reacted with a Grignard reagent, such as allylmagnesium bromide. This addition is expected to proceed with high diastereoselectivity, controlled by the existing stereocenter of the phenylglycinol moiety.

-

Step 3: Cyclization via Hydrozirconation/Iodination. The resulting homoallylic amine undergoes a sequential hydrozirconation/iodination reaction.[1] This process facilitates the intramolecular cyclization to form the pyrrolidine ring.

-

Step 4: Deprotection. The chiral auxiliary (the phenylglycinol group) is removed, typically through hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂/C), to yield the final product, (S)-2-(4-Methylphenyl)pyrrolidine.

-

Purification. The final product is purified using column chromatography on silica gel to yield the enantiomerically pure pyrrolidine derivative.

References

- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. longdom.org [longdom.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Versatility of 2-Aryl-Pyrrolidines: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Among its many derivatives, substituted 2-aryl-pyrrolidines have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds, with a focus on their potential as therapeutic agents. We will delve into their anticancer, glycosidase inhibitory, and receptor-modulating properties, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthetic Approaches to 2-Aryl-Pyrrolidines

The synthesis of 2-aryl-pyrrolidines can be broadly categorized into two main strategies: modification of a pre-existing pyrrolidine ring and the de novo construction of the pyrrolidine ring from acyclic precursors.[1] Cross-coupling reactions are a common method for the former, while various cyclization strategies are employed for the latter. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final compound.

Biological Activities and Therapeutic Potential

Substituted 2-aryl-pyrrolidines have been shown to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. The following sections will explore some of the most significant and well-documented activities.

Anticancer Activity

A growing body of evidence highlights the potential of 2-aryl-pyrrolidine derivatives as anticancer agents.[1][4] These compounds have demonstrated cytotoxicity against various cancer cell lines, often with potencies comparable to or exceeding those of established chemotherapeutic drugs.

Quantitative Data for Anticancer Activity:

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| 2-(Het)arylpyrrolidine-1-carboxamides | M-Hela | Comparable to tamoxifen | [1] |

| Spirooxindole pyrrolidine derivatives | HepG2 | 0.80 ± 0.10 µg/mL (for 4-bromophenyl substituted) | [5] |

| Spirooxindole pyrrolidine derivatives | HepG2 | 0.85 ± 0.20 µg/mL (for 2,4-dichlorophenyl substituted) | [5] |

| Benzofuroxane pyrrolidine hydroxamates | MMP-2 | 102 ± 31.4 nM | [5] |

| Benzofuroxane pyrrolidine hydroxamates | MMP-9 | 162 ± 10.5 nM | [5] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-aryl-pyrrolidine derivatives) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mechanism of Action: Some 2-aryl-pyrrolidine derivatives induce apoptosis in cancer cells.[1] The mechanism can involve the activation of caspases, which are key enzymes in the apoptotic pathway.

Experimental Workflow for Anticancer Drug Discovery:

Glycosidase Inhibition

Certain polyhydroxylated 2-aryl-pyrrolidines have been identified as potent inhibitors of glycosidase enzymes.[6] These enzymes are involved in the breakdown of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes.

Quantitative Data for Glycosidase Inhibition:

| Compound | Enzyme | Activity (IC50/Ki) | Inhibition Type | Reference |

| 2-Aryl polyhydroxylated pyrrolidine (15) | alpha-Glucosidases | IC50 = 1.1 µM | - | [6] |

| 2-Aryl polyhydroxylated pyrrolidine (19) | alpha-Glucosidases | IC50 = 0.5 µM | - | [6] |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) | alpha-L-fucosidase | Ki = 6.5 µM | Competitive | [7] |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) | alpha-galactosidase | Ki = 5 µM | Mixed | [7] |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) | alpha-mannosidase | Ki = 102 µM | Mixed | [7] |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol (ent-12a) | beta-glucosidase | Ki = 13-40 µM | Competitive | [7] |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol (ent-12b) | beta-glucosidase | Ki = 13-40 µM | Competitive | [7] |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase and a separate solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation with Inhibitor: In a 96-well plate, incubate the enzyme solution with various concentrations of the 2-aryl-pyrrolidine test compounds for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate to each well.

-

Reaction Termination: After a specific incubation time, stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Kinetic parameters like Ki and the mode of inhibition can be determined using Lineweaver-Burk plots.

Signaling Pathway for Glycosidase Inhibition in Diabetes Management:

Imidazoline I1 Receptor Ligands

Substituted 2-aryliminopyrrolidines have been identified as selective ligands for I1 imidazoline receptors, which are involved in the central regulation of blood pressure.[8] These compounds show potential as novel antihypertensive agents with a favorable side-effect profile compared to older centrally acting drugs.

Quantitative Data for I1 Imidazoline Receptor Binding:

| Compound | Receptor | Activity (Ki) | Reference |

| LNP599 (a 2-aryliminopyrrolidine) | I1 Imidazoline Receptor | 3.2 nM | [8] |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the I1 imidazoline receptor.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-clonidine), and varying concentrations of the unlabeled test compound (2-aryliminopyrrolidine derivative).

-

Incubation: Incubate the mixture to allow for competitive binding between the radiolabeled and unlabeled ligands to the receptor.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Imidazoline I1 Receptor Signaling Pathway:

Sphingosine-1-Phosphate (S1P) Receptor Agonists

2-Aryl(pyrrolidin-4-yl)acetic acids have been synthesized and evaluated as potent agonists of sphingosine-1-phosphate (S1P) receptors.[9] S1P receptors play a crucial role in lymphocyte trafficking, and their modulation has therapeutic implications for autoimmune diseases.

Biological Effect: Agonism at S1P receptors by these compounds can lead to a reduction in the number of circulating lymphocytes in the peripheral blood.[9]

Experimental Protocol: In Vivo Lymphocyte Lowering Assay

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Compound Administration: Administer the test compound (2-aryl(pyrrolidin-4-yl)acetic acid derivative) to the animals, typically via oral or intravenous routes.

-

Blood Sampling: Collect blood samples at various time points after compound administration.

-

Lymphocyte Counting: Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.

-

Data Analysis: Compare the lymphocyte counts in the treated animals to those in a vehicle-treated control group to assess the extent and duration of lymphocyte reduction.

S1P Receptor Signaling Pathway in Lymphocyte Trafficking:

Conclusion

Substituted 2-aryl-pyrrolidines represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, spanning from anticancer and antidiabetic to cardiovascular and immunomodulatory effects, underscore the importance of this scaffold in modern drug discovery. The ability to readily synthesize a wide array of derivatives allows for extensive structure-activity relationship studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Further research into the mechanisms of action and the identification of novel biological targets for 2-aryl-pyrrolidines will undoubtedly continue to fuel the development of innovative medicines for a range of human diseases.

References

- 1. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-aryliminopyrrolidines as selective ligands for I1 imidazoline receptors: discovery of new sympatho-inhibitory hypotensive agents with potential beneficial effects in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of Pyrrolidine-Based Organocatalysts: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has emerged as a powerful third pillar in synthetic chemistry, standing alongside biocatalysis and metal catalysis. At the heart of this revolution lies a deceptively simple scaffold: the pyrrolidine ring. This in-depth technical guide explores the discovery and development of pyrrolidine-based organocatalysts, providing a comprehensive overview of their mechanisms, applications, and the experimental protocols that underpin their use. The pyrrolidine nucleus is a prevalent scaffold in pharmaceutical science and drug design, highlighting the significance of these catalysts in medicinal chemistry.[1]

A Serendipitous Discovery and the Dawn of a New Era

The story of pyrrolidine-based organocatalysis begins in the early 1970s with the independent discovery of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[2][3] This intramolecular aldol reaction, catalyzed by the simple amino acid L-proline, demonstrated the potential of small organic molecules to induce high enantioselectivity.[2][3] However, this pioneering work remained largely overlooked for decades.

The renaissance of organocatalysis arrived in 2000 with the seminal publications from the labs of Benjamin List and Carlos F. Barbas III, who demonstrated the intermolecular application of proline catalysis in aldol reactions.[3][4] In the same year, David MacMillan introduced imidazolidinones as efficient organocatalysts for asymmetric Diels-Alder reactions, further solidifying the potential of this burgeoning field.[3][4] A significant breakthrough occurred in 2005 when Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers, which proved to be highly efficient for the asymmetric functionalization of aldehydes.[3][4]

Mechanistic Insights: The Power of Enamine and Iminium Catalysis

The catalytic prowess of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.

Enamine Catalysis

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with various electrophiles. The stereochemistry of the final product is dictated by the chiral environment of the catalyst, which directs the approach of the electrophile to one face of the enamine.

A widely accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the reaction of proline with a ketone donor.[5] This is followed by a stereoselective attack on an aldehyde electrophile.[5] The transition state is stabilized by a hydrogen bond between the carboxylic acid of proline and the aldehyde.

// Nodes Proline [label=" (S)-Proline Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Chiral Enamine\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Transition State\n(Hydrogen Bonding)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="β-Hydroxy Ketone\n(Aldol Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Regen [label="Catalyst\nRegeneration", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Proline -> Enamine [label="+ Ketone\n- H₂O", color="#4285F4"]; Ketone -> Enamine [style=invis]; Enamine -> TransitionState [label="+ Aldehyde", color="#4285F4"]; Aldehyde -> TransitionState [style=invis]; TransitionState -> Iminium [color="#4285F4"]; Iminium -> Hydrolysis [color="#4285F4"]; Hydrolysis -> Product [color="#4285F4"]; Hydrolysis -> Catalyst_Regen [color="#4285F4"]; Catalyst_Regen -> Proline [color="#4285F4"]; } .dot Figure 1: Enamine catalysis cycle for the proline-catalyzed aldol reaction.

Iminium Catalysis

In iminium catalysis, the secondary amine of the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack. The bulky substituents on the catalyst effectively shield one face of the iminium ion, leading to high stereoselectivity.

Key Asymmetric Transformations

Pyrrolidine-based organocatalysts have been successfully applied to a wide range of asymmetric transformations, including:

-

Aldol Reactions: The direct asymmetric aldol reaction is a cornerstone of organocatalysis, providing access to chiral β-hydroxy carbonyl compounds.[2][6][7]

-

Mannich Reactions: The three-component Mannich reaction of an aldehyde, an amine, and a ketone is a powerful tool for the synthesis of β-amino carbonyl compounds.[5][8]

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key application, yielding valuable 1,5-dicarbonyl compounds and their derivatives.[9][10]

-

Diels-Alder Reactions: Pyrrolidine-derived catalysts have been shown to catalyze enantioselective [4+2] cycloadditions.[4]

-

α-Functionalization of Carbonyl Compounds: This includes α-amination, α-oxidation, and α-halogenation reactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for key pyrrolidine-catalyzed reactions.

Table 1: Proline-Catalyzed Asymmetric Aldol Reactions

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | p-Nitrobenzaldehyde | Acetone | (S)-Proline (30) | DMSO | 4 | 68 | 76 | [7] |

| 2 | Isobutyraldehyde | Acetone | (S)-Proline (20) | neat | 24 | 97 | 96 | [2] |

| 3 | Benzaldehyde | Cyclohexanone | (S)-Proline (10) | CH2Cl2 | 24 | 99 | >99 | [11] |

Table 2: Proline-Catalyzed Asymmetric Mannich Reactions

| Entry | Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | (S)-Proline (20) | DMSO | 12 | 50 | >95:5 | 94 | [5] |

| 2 | Formaldehyde | p-Anisidine | Cyclohexanone | (S)-Proline (10) | DMSO | 2 | 91 | - | 99 | [12] |

| 3 | Acetaldehyde | N-Boc-imine | - | (S)-Proline (20) | CH3CN | 2-3 | high | - | high | [13] |

Table 3: Asymmetric Michael Addition of Aldehydes to Nitroolefins

| Entry | Aldehyde | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |

| 1 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | OC1 (10) | CH2Cl2 | 7 | 99 | 70:30 | 68 | [9] |

| 2 | Propanal | trans-β-Nitrostyrene | OC4 (10) | Methylcyclohexane | 24 | 95 | 93:7 | 85 | [10] |

Detailed Experimental Protocols

General Procedure for a Proline-Catalyzed Three-Component Mannich Reaction

This protocol is adapted from established methods for the synthesis of β-amino ketones.[5]

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)

-

Ketone (e.g., acetone)

-

(S)-Proline (0.1 - 0.2 mmol, 10-20 mol%)

-

Solvent (e.g., DMSO/ketone 4:1, or neat ketone)

-

Saturated aqueous NH₄Cl or PBS (pH 7.4)

-

Ethyl acetate or hexane/ethyl acetate mixture

-

Anhydrous Na₂SO₄ or MgSO₄

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine aldehyde and amine\nin a reaction vessel"]; Solvent_Catalyst [label="Add solvent system and\n(S)-Proline catalyst"]; Reaction [label="Stir vigorously at room temperature\n(20-25 °C) for 3-48 hours"]; Monitoring [label="Monitor reaction progress by TLC"]; Workup [label="Quench with saturated aq. NH₄Cl or PBS"]; Extraction [label="Extract with ethyl acetate\nor hexane/ethyl acetate"]; Drying [label="Dry organic layer over\nanhydrous Na₂SO₄ or MgSO₄"]; Purification [label="Filter, concentrate, and purify\nby column chromatography"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Solvent_Catalyst; Solvent_Catalyst -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Aldehyde consumed"]; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> End; } .dot Figure 2: General experimental workflow for a proline-catalyzed three-component Mannich reaction.

Procedure:

-

To a suitable reaction vessel, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

-

Add the solvent system (e.g., 10 mL of a 4:1 DMSO/ketone mixture, or neat ketone).

-

Add the (S)-proline catalyst (10-20 mol%).

-

Stir the resulting mixture vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or PBS (pH 7.4).

-

Extract the aqueous layer with ethyl acetate or a hexane/ethyl acetate mixture (e.g., 2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired β-amino ketone.

General Procedure for a Proline-Catalyzed Aldol Reaction with Pre-formed N-Boc-Imine

This procedure is adapted for reactions where a stable N-Boc protected imine is used as the electrophile.[5]

Materials:

-

N-Boc-imine (1.4 mmol, 1.0 equiv)

-

Aldehyde nucleophile (e.g., Acetaldehyde) (5-10 equiv)

-

(S)-Proline (0.28 mmol, 20 mol%)

-

Anhydrous Acetonitrile (CH₃CN)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for chromatography

Procedure:

-

In a vial, dissolve the N-Boc-imine (1.4 mmol) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add the aldehyde nucleophile (e.g., a stock solution of acetaldehyde in CH₃CN, 5-10 equiv) to the cooled solution.

-

Add (S)-proline (20 mol%) to the mixture.

-

Stir the mixture at 0 °C for the required duration (typically 2-3 hours).

-

Quench the reaction with deionized water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.

-

Purify the crude product by silica gel column chromatography.

Evolution of Catalyst Design

While proline itself is a remarkable catalyst, its application can be limited by factors such as poor solubility in organic solvents and the need for high catalyst loadings.[4] This has spurred the development of a vast array of modified pyrrolidine-based organocatalysts designed to overcome these limitations and enhance reactivity and selectivity.[4] Key strategies in catalyst design include:

-

Introduction of Bulky Substituents: Incorporating bulky groups, such as diarylmethyl or silyl ethers, at the C-2 or C-5 position of the pyrrolidine ring can enhance stereoselectivity by creating a more defined chiral pocket.[4][9]

-

Modification of the Carboxylic Acid: Replacing the carboxylic acid with other acidic functionalities or bioisosteres can improve solubility and catalytic activity.[14]

-

Bifunctional Catalysts: Designing catalysts with additional hydrogen-bond donors or other functional groups can lead to enhanced activation of substrates and improved stereocontrol.[4]

Conclusion and Future Outlook

The discovery and development of pyrrolidine-based organocatalysts have fundamentally transformed the landscape of asymmetric synthesis. From the pioneering work on proline to the sophisticated, highly engineered catalysts of today, this field continues to evolve at a rapid pace. The principles of enamine and iminium catalysis are now well-established, providing a rational basis for the design of new and improved catalysts. For researchers, scientists, and drug development professionals, these catalysts offer a powerful and versatile toolkit for the efficient and stereoselective synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds in pharmaceuticals and other areas continues to grow, the importance of pyrrolidine-based organocatalysis is set to increase even further. Future research will likely focus on the development of even more active and selective catalysts, the expansion of their application to new and challenging transformations, and their implementation in sustainable and environmentally benign synthetic processes.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 11. sciforum.net [sciforum.net]

- 12. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 20.210.105.67 [20.210.105.67]

- 14. tandfonline.com [tandfonline.com]

Theoretical Analysis of Transition States in 2-(4-Methylphenyl)pyrrolidine Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the transition states of reactions catalyzed by 2-(4-Methylphenyl)pyrrolidine, a prominent member of the 2-aryl-pyrrolidine class of organocatalysts. By synthesizing data from computational studies on this catalyst and structurally analogous systems, this document offers a detailed look into the catalytic mechanisms, the origins of stereoselectivity, and the computational protocols used to model these complex interactions.

Introduction: The Role of 2-Aryl-Pyrrolidine Catalysts